1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine
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Overview
Description
1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H13FN2 This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethane-1,2-diamine: Similar structure but lacks the methyl group.
1-(3-Methylphenyl)ethane-1,2-diamine: Similar structure but lacks the fluorine atom.
1-(4-Chloro-3-methylphenyl)ethane-1,2-diamine: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,9H,5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDGHQZAQIVSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CN)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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